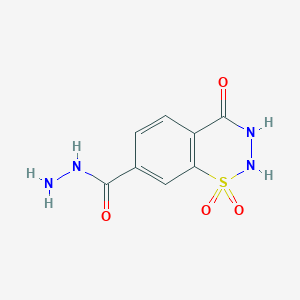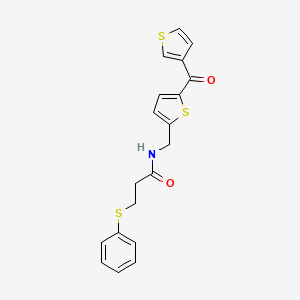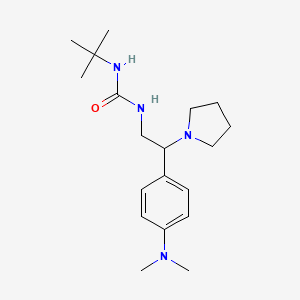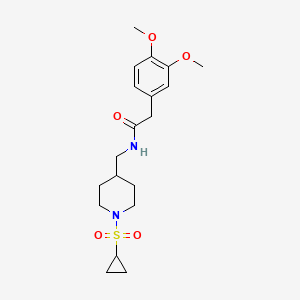![molecular formula C17H14N6O B2947546 3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 872591-05-4](/img/structure/B2947546.png)
3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
説明
Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They contain a triazole ring fused with a pyrimidine ring, which can be functionalized with various groups to create a wide range of compounds .
Synthesis Analysis
The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]pyridines, has been reported . This involves a one-pot synthesis at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using techniques such as X-ray diffractometry . The structure is likely to be influenced by the specific functional groups attached to the triazolopyrimidine core .Chemical Reactions Analysis
The chemical reactions of these compounds can vary depending on the specific functional groups present . For example, reactions with hydrazides and 2-chloropyridine have been reported for the synthesis of related compounds .作用機序
Target of Action
Triazolopyridine derivatives are known to be synthetically and biologically important .
Mode of Action
It’s worth noting that triazolopyridine derivatives have been synthesized and studied for their potential biological activities .
Biochemical Pathways
Triazolopyridine derivatives have been synthesized and studied for their potential biological activities .
実験室実験の利点と制限
One of the advantages of using 3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one in lab experiments is its potent inhibitory activity against protein kinases, which makes it a valuable tool for studying the role of these enzymes in cell signaling pathways. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and the accuracy of experimental results.
将来の方向性
There are several future directions for research on 3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one. One area of research is the development of this compound-based anticancer drugs that can be used in the treatment of various types of cancer. Another area of research is the identification of new protein kinase targets for this compound, which can expand its applications in drug discovery and development. Additionally, further studies are needed to investigate the potential toxicity of this compound and to develop strategies to mitigate its effects.
合成法
3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one can be synthesized using a variety of methods, including the reaction of 3-methylbenzoyl chloride with 2-aminopyridine to form 3-methyl-N-(pyridin-2-yl)benzamide, which is then reacted with sodium azide and copper(I) iodide to yield this compound. Another method involves the reaction of 3-methylbenzoyl chloride with 2-aminopyridine in the presence of triethylamine and copper(II) chloride to form 3-methyl-N-(pyridin-2-yl)benzamide, which is then reacted with sodium azide and copper(I) iodide to yield this compound.
科学的研究の応用
3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against a variety of protein kinases, including Aurora kinases, CDKs, and GSK-3β. This compound has also been shown to have anticancer activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
特性
IUPAC Name |
3-(3-methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-12-5-4-7-14(9-12)23-16-15(20-21-23)17(24)22(11-19-16)10-13-6-2-3-8-18-13/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVJTPPMQOURJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=N4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321774 | |
| Record name | 3-(3-methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782292 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872591-05-4 | |
| Record name | 3-(3-methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



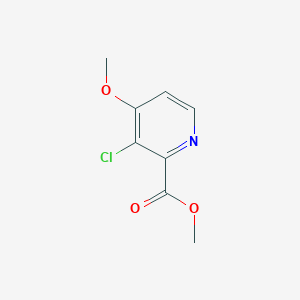
![Tert-butyl (2R)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate](/img/structure/B2947467.png)
![3-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl cyclopropanecarboxylate](/img/structure/B2947470.png)

![N-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2947472.png)
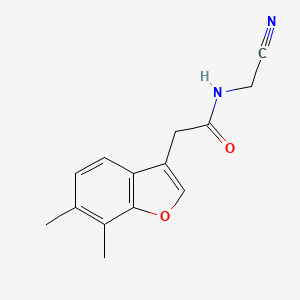
![4-(5-Methyl-6-(p-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2947474.png)
![2-(1-Methylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2947475.png)

